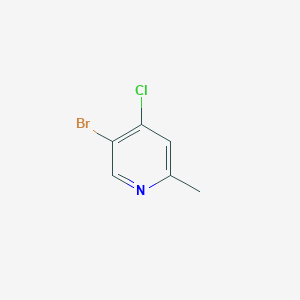
N-苄基-4-(2-巯基-1H-咪唑-1-基)苯甲酰胺
描述
N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
科学研究应用
N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in research to understand its interactions with biological targets such as enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
作用机制
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The imidazole ring is known to interact with various biological targets due to its amphoteric nature . It can show both acidic and basic properties, which allows it to form different types of bonds with target molecules .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of imidazole compounds .
生化分析
Biochemical Properties
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, imidazole derivatives, including N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide, have been shown to exhibit antioxidant activity by scavenging free radicals such as hydrogen peroxide and nitric oxide . This compound may also interact with enzymes involved in oxidative stress pathways, thereby modulating cellular redox balance.
Cellular Effects
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been reported to exhibit anti-inflammatory and antitumor activities . N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation.
Molecular Mechanism
The molecular mechanism of action of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide involves its interaction with specific biomolecules, leading to various biochemical effects. This compound may bind to enzymes and proteins, inhibiting or activating their activity. For instance, imidazole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammatory pathways . N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can exhibit time-dependent antioxidant activity, with their efficacy decreasing over time due to degradation . Long-term exposure to N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also lead to adaptive cellular responses, such as upregulation of antioxidant enzymes.
Dosage Effects in Animal Models
The effects of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage. Studies have shown that the therapeutic window for imidazole derivatives is narrow, and careful dosage optimization is required to achieve the desired effects without causing toxicity.
Metabolic Pathways
N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Imidazole derivatives have been reported to modulate the activity of enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . This compound may also influence the levels of metabolites, such as reactive oxygen species and antioxidants, thereby affecting cellular redox balance.
Transport and Distribution
The transport and distribution of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution . Imidazole derivatives have been shown to accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where they exert their effects on cellular function.
Subcellular Localization
The subcellular localization of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, imidazole derivatives have been reported to localize in the mitochondria, where they modulate mitochondrial function and oxidative stress responses. The subcellular localization of N-benzyl-4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzamide may also influence its interactions with other biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving glyoxal and ammonia.
Thioxo Group Introduction: The thioxo group can be introduced by reacting the imidazole derivative with sulfur-containing reagents under controlled conditions.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.
Benzamide Formation: The final step involves the formation of the benzamide group through an acylation reaction using benzoyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Types of Reactions:
Reduction: Reduction reactions can convert the thioxo group to a thiol group under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Benzyl chloride and benzoyl chloride are used for nucleophilic substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Various substituted benzyl and benzamide derivatives.
相似化合物的比较
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and omeprazole share the imidazole core structure.
Thioxo Compounds: Compounds like thiourea and thioacetamide contain the thioxo group.
Benzamide Derivatives: Compounds such as benzocaine and procainamide are benzamide derivatives.
Uniqueness: N-benzyl-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide is unique due to its combined structural features of the imidazole ring, thioxo group, benzyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
N-benzyl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-16(19-12-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-11-10-18-17(20)22/h1-11H,12H2,(H,18,22)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRITEZIFWNJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol](/img/structure/B1372621.png)
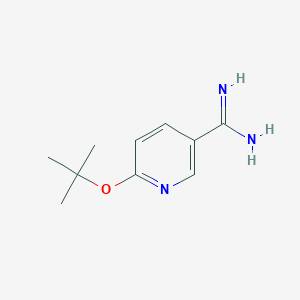
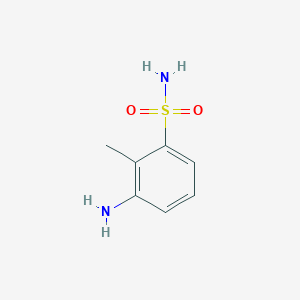
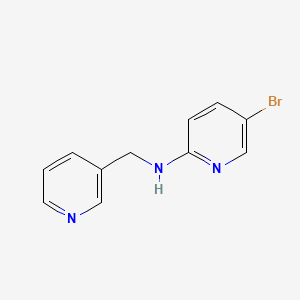
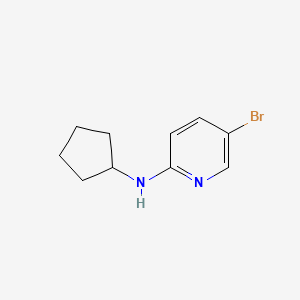
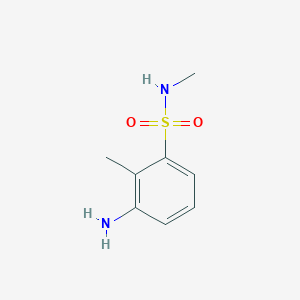

![Ethyl 3-[6-(1-pyrrolidinyl)-3-pyridyl]acrylate](/img/structure/B1372634.png)
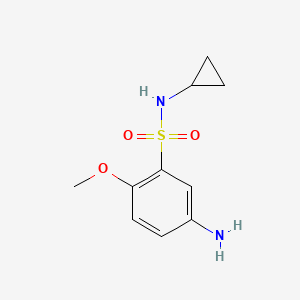
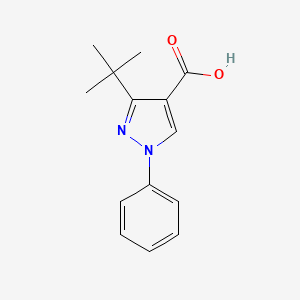
![{2-[(5-Bromopyridin-2-yl)amino]ethyl}diethylamine](/img/structure/B1372639.png)
![3-[(3-Methylbenzyl)thio]-1-propanamine](/img/structure/B1372640.png)
![3-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1372641.png)
